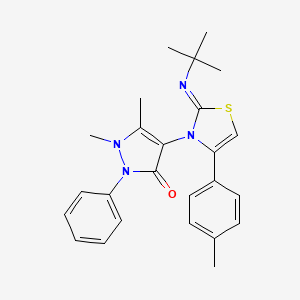
(Z)-4-(2-(tert-butylimino)-4-(p-tolyl)thiazol-3(2H)-yl)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-4-(2-(tert-butylimino)-4-(p-tolyl)thiazol-3(2H)-yl)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one is a useful research compound. Its molecular formula is C25H28N4OS and its molecular weight is 432.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (Z)-4-(2-(tert-butylimino)-4-(p-tolyl)thiazol-3(2H)-yl)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one is a thiazole derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, biological activity, and structure-activity relationships (SAR) of this compound, drawing from various studies to provide a comprehensive overview.
Synthesis
The synthesis of this compound typically involves the formation of the thiazole ring followed by the introduction of the pyrazolone moiety. The synthetic route often includes:
- Formation of Thiazole Ring : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of Pyrazolone : The pyrazolone structure is introduced via condensation reactions with hydrazine derivatives.
The overall yield and purity of the synthesized compounds are critical for evaluating their biological activity.
Anticancer Activity
Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. For instance:
- In vitro studies demonstrated that compounds similar to (Z)-4-(2-(tert-butylimino)-4-(p-tolyl)thiazol-3(2H)-yl) showed cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest at the G2/M phase.
Antimicrobial Activity
Thiazole derivatives have also been evaluated for their antimicrobial properties:
- Antibacterial and antifungal assays revealed that certain analogs possess potent activity against Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentrations (MICs) were found to be in the low micromolar range, indicating strong antimicrobial potential.
Enzyme Inhibition
Another important aspect of the biological activity of this compound is its interaction with specific enzymes:
- Acetylcholinesterase (AChE) Inhibition : Some thiazole derivatives have shown promising AChE inhibitory activity, which is relevant for treating neurodegenerative diseases like Alzheimer's. For example, IC50 values in the range of 0.028 to 0.147 µM were reported for related compounds, suggesting effective inhibition comparable to established drugs like donepezil .
Structure-Activity Relationships (SAR)
The biological activity of thiazole derivatives is closely linked to their structural features:
| Structural Feature | Influence on Activity |
|---|---|
| Thiazole Ring | Essential for biological activity; enhances interaction with target proteins. |
| Substituents | Electron-donating groups increase potency; bulky groups may enhance selectivity. |
| Pyrazolone Moiety | Contributes to overall stability and bioavailability. |
Studies have shown that modifications in substituent positions can significantly alter the efficacy and selectivity of these compounds against various biological targets.
Case Studies
-
Case Study on Anticancer Activity :
- A study evaluated a series of thiazole derivatives against MCF-7 breast cancer cells. The lead compound exhibited an IC50 value of 5 µM, demonstrating a strong cytotoxic effect compared to untreated controls.
- Case Study on Enzyme Inhibition :
Propiedades
IUPAC Name |
4-[2-tert-butylimino-4-(4-methylphenyl)-1,3-thiazol-3-yl]-1,5-dimethyl-2-phenylpyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4OS/c1-17-12-14-19(15-13-17)21-16-31-24(26-25(3,4)5)28(21)22-18(2)27(6)29(23(22)30)20-10-8-7-9-11-20/h7-16H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEZVYSJIZMWIIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=NC(C)(C)C)N2C3=C(N(N(C3=O)C4=CC=CC=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














